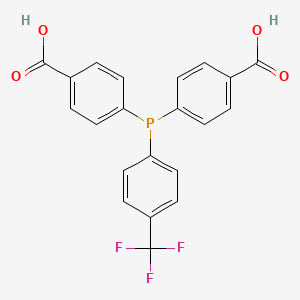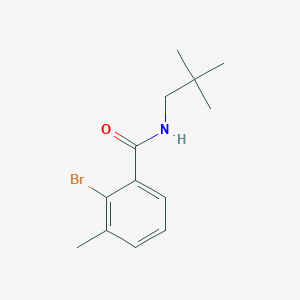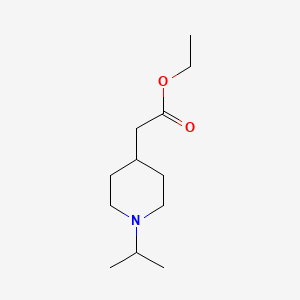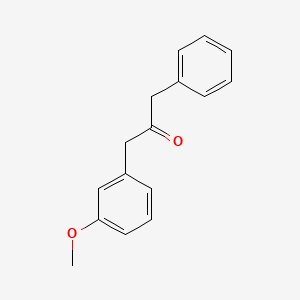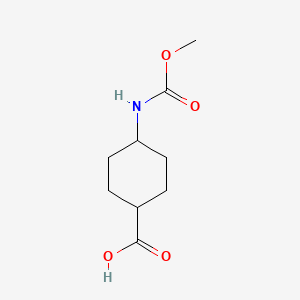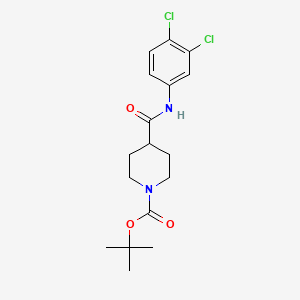
Tert-butyl 4-((3,4-dichlorophenyl)carbamoyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-((3,4-dichlorophenyl)carbamoyl)piperidine-1-carboxylate is a synthetic organic compound known for its diverse applications in chemical and pharmaceutical research. This compound is characterized by its piperidine ring structure, which is substituted with a tert-butyl carbamate group and a 3,4-dichlorophenyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3,4-dichloroaniline. The process generally follows these steps:
Formation of the Piperidine Intermediate: The piperidine ring is first functionalized to introduce the necessary reactive sites.
Carbamoylation: The intermediate is then reacted with tert-butyl chloroformate under basic conditions to form the tert-butyl carbamate group.
Coupling with 3,4-Dichloroaniline: Finally, the compound is coupled with 3,4-dichloroaniline to introduce the dichlorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-((3,4-dichlorophenyl)carbamoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or deaminated products.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-((3,4-dichlorophenyl)carbamoyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of tert-butyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 4-anilinopiperidine-1-carboxylate: Similar in structure but lacks the dichlorophenyl group.
Tert-butyl 4-(4-aminomethylphenyl)piperidine-1-carboxylate: Contains an aminomethylphenyl group instead of the dichlorophenyl group.
Tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate: Features a dimethylaminoacryloyl group.
Uniqueness
The presence of the 3,4-dichlorophenyl group in tert-butyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}piperidine-1-carboxylate imparts unique chemical and biological properties, distinguishing it from similar compounds. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C17H22Cl2N2O3 |
|---|---|
Molekulargewicht |
373.3 g/mol |
IUPAC-Name |
tert-butyl 4-[(3,4-dichlorophenyl)carbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22Cl2N2O3/c1-17(2,3)24-16(23)21-8-6-11(7-9-21)15(22)20-12-4-5-13(18)14(19)10-12/h4-5,10-11H,6-9H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
OVGRYHWEGZVEBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


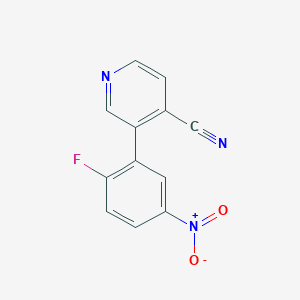
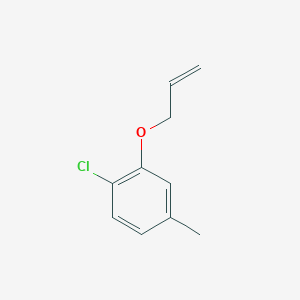
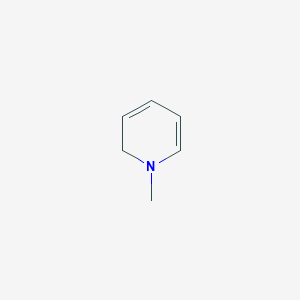
![[2-(2-Methoxyethoxy)-ethyl]-hydrazine](/img/structure/B8646040.png)
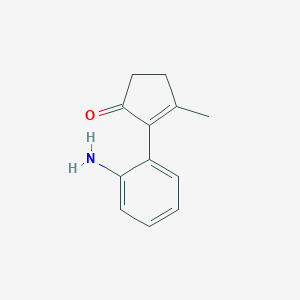
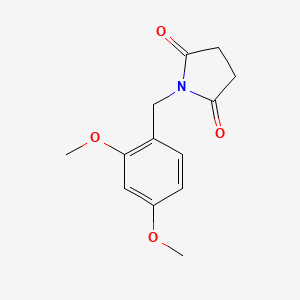
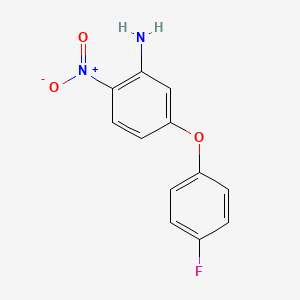
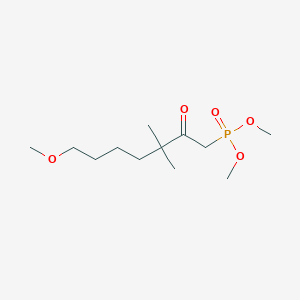
![3-Hydroxy-1-oxaspiro[4.5]decan-2-one](/img/structure/B8646099.png)
